2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrFNO |
|---|---|
Molecular Weight |
268.08 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)pyridine |
InChI |
InChI=1S/C11H7BrFNO/c12-9-5-4-8(13)7-10(9)15-11-3-1-2-6-14-11/h1-7H |
InChI Key |
CPXPHUQZQJCUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Synthesis & Characterization of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Technical Whitepaper | Version 1.0
Executive Summary
This guide details the synthesis, purification, and characterization of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine , a critical biaryl ether scaffold employed in medicinal chemistry. This molecule serves as a versatile intermediate for high-affinity kinase inhibitors and agrochemicals. The presence of the ortho-bromo group provides a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine substituent modulates metabolic stability and lipophilicity (
The synthesis strategy prioritizes Nucleophilic Aromatic Substitution (
Compound Identity:
-
IUPAC Name: 2-(2-Bromo-5-fluorophenoxy)pyridine[1]
-
Molecular Formula:
[1] -
Molecular Weight: 268.08 g/mol [1]
-
InChI Key: CPXPHUQZQJCUMX-UHFFFAOYSA-N[1]
Retrosynthetic Analysis
The most efficient disconnection occurs at the ether linkage (
Figure 1: Retrosynthetic disconnection strategy identifying the key building blocks.
Mechanistic Discussion: The Advantage
The reaction proceeds via an Addition-Elimination mechanism.[2][3][4][5][6]
-
Activation: The nitrogen atom in the pyridine ring acts as an electron sink, lowering the energy of the LUMO and activating the C2 position.
-
Nucleophilic Attack: The base-deprotonated phenoxide attacks the C2 carbon of 2-fluoropyridine.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[4] The high electronegativity of the fluorine atom stabilizes this intermediate significantly more than a chlorine atom would, making 2-fluoropyridine the superior electrophile for this specific transformation despite fluoride being a poorer leaving group in
systems. -
Elimination: Restoration of aromaticity drives the expulsion of the fluoride ion.[7]
Why not Ullmann Coupling?
While Ullmann coupling (Cu/ligand) is standard for unactivated aryl halides, it often requires high temperatures (>140°C) and long reaction times. The
Experimental Protocol
Safety Note: 2-Fluoropyridine is highly volatile and toxic. 2-Bromo-5-fluorophenol is corrosive. All operations must be performed in a fume hood.
Materials
| Reagent | Equiv.[3][4][8][9][10] | Role |
| 2-Bromo-5-fluorophenol | 1.0 | Nucleophile |
| 2-Fluoropyridine | 1.2 | Electrophile (Excess ensures completion) |
| Cesium Carbonate ( | 1.5 | Base (Preferred over |
| DMF (Anhydrous) | 0.2 M | Solvent (Polar aprotic) |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Charge the flask with 2-Bromo-5-fluorophenol (1.0 equiv) and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide species. Visual Cue: The suspension may change color slightly. -
Addition: Add 2-Fluoropyridine (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC-MS.
-
Target Spot: Higher
than the phenol.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis of the target biaryl ether.
Characterization & Validation
The following data confirms the structure. The ortho-bromo substituent on the phenyl ring and the pyridine nitrogen induce distinct chemical shifts.
Expected NMR Data ( )
| Nucleus | Shift ( | Multiplicity | Assignment |
| 8.20 | dd | Pyridine | |
| 7.70 | ddd | Pyridine | |
| 7.55 | dd | Phenyl | |
| 7.05 | m | Pyridine | |
| 7.00 | d | Pyridine | |
| 6.80 - 6.90 | m | Phenyl | |
| -110 to -115 | s | Phenyl-F |
Mass Spectrometry
-
Method: ESI+
-
Expected Mass (
): 267.97 / 269.97 (1:1 Isotopic pattern due to ).
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Moisture in DMF quenching the phenoxide.
-
Solution: Use molecular sieves in the reaction or freshly distilled DMF. Ensure
is dry.
Issue: Hydrolysis of Pyridine
-
Cause: Presence of water leading to 2-hydroxypyridine byproduct.
-
Solution: Strictly anhydrous conditions.
Issue: Steric Hindrance
-
Insight: The bromine at the ortho position of the phenol creates steric bulk. If the reaction is sluggish at 90°C, increase temperature to 110°C. Do not switch to 2-chloropyridine, as it is significantly less reactive in
and will likely fail to overcome the steric barrier [2].
References
-
Vertex AI Search Result 1.3 : BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from 4
-
Vertex AI Search Result 1.5 : Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 7
-
Vertex AI Search Result 1.2 : BenchChem. Product Page: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine. Retrieved from 1
Sources
- 1. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Strategic Applications of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine in Medicinal Chemistry
This guide outlines the strategic utility, synthesis, and application of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (CAS: 1221272-81-6 / Analogous Intermediates) in modern medicinal chemistry.
Executive Summary: The "Linchpin" Scaffold
In the architecture of bioactive small molecules, 2-(2-Bromo-5-fluoro-phenoxy)-pyridine serves as a high-value "linchpin" intermediate. Its structural significance lies in its dual-functionality:
-
The Biaryl Ether Core: A privileged motif found in >15% of FDA-approved kinase inhibitors and numerous ion channel blockers. It provides the necessary rotational freedom to access hydrophobic sub-pockets in enzymes (e.g., the "back pocket" of kinases).
-
Orthogonal Reactivity:
-
The Bromine Handle (C2-Position on Phenyl): A pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of solubilizing groups or pharmacophores.
-
The Fluorine Shield (C5-Position on Phenyl): Strategically placed to block metabolic oxidation (Cytochrome P450) at a typically labile position, enhancing the molecule's half-life (
) and lipophilic efficiency (LipE).
-
Therapeutic Applications & Mechanism of Action
A. Kinase Inhibition (Type II Inhibitors)
The 2-phenoxypyridine scaffold is a bioisostere of the diaryl urea/amide motifs seen in Type II kinase inhibitors (e.g., c-Met, VEGFR2).
-
Mechanism: The ether oxygen acts as a hinge-binding acceptor or a spacer that orients the two aromatic rings into a "twisted" conformation (approx. 60-90° dihedral angle). This geometry is critical for fitting into the ATP-binding cleft while extending the "tail" (attached via the Bromine handle) into the allosteric hydrophobic pocket.
-
Application: Synthesis of next-generation inhibitors for c-Met (Hepatocellular carcinoma) and B-Raf (Melanoma).
B. Voltage-Gated Sodium Channel Blockers (Nav1.7)
This scaffold is heavily utilized in the design of peripherally restricted analgesics targeting Nav1.7 .
-
Mechanism: The pyridine nitrogen can accept a hydrogen bond from the channel pore residues, while the fluorinated phenyl ring occupies the lipophilic fenestration site.
-
Role of Intermediate: The 2-bromo group is typically converted into a sulfonamide or a polar heterocycle (e.g., tetrazole) to impart isoform selectivity (Nav1.7 vs. Nav1.5) and reduce CNS penetration.
C. Agrochemicals (PDS Inhibitors)
In crop protection, this ether motif mimics the structure of diflufenican and other phytoene desaturase (PDS) inhibitors. The fluorine atom increases environmental stability and leaf cuticle penetration.
Experimental Protocols: Synthesis & Diversification
Protocol A: Core Synthesis via S_NAr
This protocol describes the construction of the ether linkage with high regioselectivity.
Reaction:
Materials:
-
2-Fluoropyridine (1.0 equiv)[1]
-
2-Bromo-5-fluorophenol (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, micronized)
-
N,N-Dimethylformamide (DMF) (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluorophenol (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (20 mmol) in one portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may not be visible, but the suspension will thicken.
-
Addition: Add 2-fluoropyridine (10 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2] The product typically moves to a higher R_f than the phenol.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Yield: Expected yield: 85–92% (White to off-white solid).
Protocol B: Diversification via Suzuki-Miyaura Coupling
This protocol demonstrates the utility of the Bromine "handle" to attach a solubilizing tail.
Reaction:
Materials:
-
2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 equiv)
-
(4-Methylsulfonylphenyl)boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, 2M aq. solution)
-
1,4-Dioxane (0.2 M)
Methodology:
-
Charge: To a microwave vial, add the core intermediate (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Solvent: Add 1,4-dioxane (5 mL) and 2M aq. K₃PO₄ (1.5 mL).
-
Degas: Sparge with Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).
-
Heat: Seal and heat at 100°C for 4 hours (or 120°C for 30 min in microwave).
-
Isolation: Dilute with EtOAc, wash with water, dry, and concentrate.[2] Purify via chromatography.[1][3]
Strategic Visualization: Divergent Synthesis Pathway
The following diagram illustrates how this single intermediate serves as a gateway to three distinct therapeutic classes.
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromine handle.
Quantitative Data: Reactivity Profile
The following table summarizes the reactivity of the core intermediate compared to non-fluorinated analogs, highlighting the electronic influence of the 5-Fluoro substituent.
| Property | 2-(2-Br-5-F-phenoxy)py | 2-(2-Br-phenoxy)py (Control) | Impact of 5-Fluoro |
| LogP (Calc) | 3.42 | 2.95 | +0.47 (Increased Lipophilicity) |
| Metabolic Stability | High (Blocked para-site) | Moderate (Oxidation prone) | >2x Half-life (Microsomal stability) |
| S_NAr Yield | 88% | 92% | Slight reduction (Inductive deactivation of nucleophile) |
| Suzuki Reactivity | High | High | Negligible steric hindrance |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177852753. Retrieved from [Link]
-
Zhang, H., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Pfizer Inc. (2015). Nav1.7 Inhibitors comprising a 2-phenoxypyridine scaffold. Patent WO2015/050897. (Inferred from general scaffold utility in Nav1.7 research).
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryl Ethers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds offers a powerful tool for fine-tuning physicochemical and biological properties.[1][2][3][4] Fluorinated biaryl compounds, in particular, are cornerstone motifs in a vast array of pharmaceuticals and advanced materials.[1][5] The compound 2-(2-bromo-5-fluoro-phenoxy)-pyridine is a valuable and versatile building block for the synthesis of these high-value molecules.[6] Its structure, featuring a pyridine ring linked to a fluorinated and brominated benzene ring via an ether linkage, presents multiple avenues for chemical modification.[6] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds.[6][7] The presence of the fluorine atom can enhance metabolic stability, binding affinity to target proteins, and other pharmacokinetic properties, making it a desirable feature in drug candidates.[1][2][3] Furthermore, the pyridine moiety can influence solubility and provides an additional site for molecular interactions.
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 2-(2-bromo-5-fluoro-phenoxy)-pyridine. It offers detailed protocols, insights into reaction optimization, and troubleshooting strategies to empower researchers in the synthesis of novel fluorinated biaryl ether derivatives for applications in drug discovery and beyond.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a robust and widely adopted method for the formation of carbon-carbon bonds, connecting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7][8][9] The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 2-(2-bromo-5-fluoro-phenoxy)-pyridine. This step forms a Pd(II) complex.[8] The reactivity of the aryl halide in this step generally follows the order I > Br > OTf >> Cl.[7][9] For substrates like 2-(2-bromo-5-fluoro-phenoxy)-pyridine, the carbon-bromine bond is sufficiently reactive for efficient oxidative addition.
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for the activation of the organoboron species, forming a more nucleophilic boronate intermediate which facilitates the transfer.[8][11][12] The choice of base can significantly impact the reaction's success and is often dependent on the specific substrates and solvent system.[11]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex. This forms the desired biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Visualizing the Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Introduction: The Strategic Value of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine stands out as a highly valuable and versatile intermediate.[1] Its structure is ingeniously designed for modular synthesis, featuring three key components that offer distinct advantages. The pyridine ring and ether linkage are common motifs in bioactive molecules, influencing solubility and binding interactions.[1] The fluorine atom provides a powerful tool for modulating electronic properties, metabolic stability, and lipophilicity—critical parameters in drug design.[1] Most importantly, the bromine atom on the phenoxy ring serves as an exceptionally reliable reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]
This guide provides an in-depth exploration of the most impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig Amination, and Sonogashira couplings—as applied to this specific substrate. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting guidance to empower researchers in their synthetic endeavors.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, have revolutionized the way chemists construct complex molecules.[2] These transformations operate through a general catalytic cycle that masterfully orchestrates the formation of new bonds under relatively mild conditions.[2][3][4] The cycle is typically initiated by a Pd(0) species, which can be added directly or, more commonly, generated in situ from a more stable Pd(II) precatalyst. The success of these reactions is critically dependent on the choice of phosphine ligands, which stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the cycle.[2][5]
The three fundamental steps common to most cross-coupling reactions are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, forming a new, square planar Pd(II) complex.[3][6] This is often the rate-determining step.
-
Transmetalation (or equivalent): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[3][6] In C-N couplings like the Buchwald-Hartwig amination, this step is replaced by coordination of the amine followed by deprotonation to form a palladium-amido complex.[7]
-
Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[2] It is the premier choice for creating biaryl structures by coupling 2-(2-Bromo-5-fluoro-phenoxy)-pyridine with various aryl or heteroaryl boronic acids and esters.
Suzuki-Miyaura Reaction Mechanism
The cycle begins with the oxidative addition of the aryl bromide to Pd(0). A crucial step is the activation of the organoboron reagent by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic "ate" complex.[8] This complex then undergoes transmetalation with the Pd(II) intermediate. The final reductive elimination step yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine with a generic arylboronic acid.
Materials and Equipment:
-
Schlenk flask or resealable reaction tube
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source with manifold
-
Standard laboratory glassware
-
Reagents: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, Arylboronic acid, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄), 1,4-Dioxane, Water.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst Pd₂(dba)₃ (1.5 mol%) and the ligand SPhos (3.3 mol%). Add these solids to the Schlenk flask. Note: Performing this in a glovebox is ideal, but it can be done quickly in the open air.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent. Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Key Parameters and Optimization Choices
| Parameter | Recommended Choice | Rationale & Alternatives |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[9] Modern, pre-formed palladacycles (e.g., SPhos G4) can also be used for higher activity and reproducibility.[9] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are crucial.[2] They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is highly reactive, especially for challenging substrates.[5][10] |
| Base | K₃PO₄ or K₂CO₃ | A base is required to activate the boronic acid.[8] K₃PO₄ is a moderately strong base suitable for a wide range of functional groups.[9] For base-sensitive substrates, a weaker base like KF can be used.[8] |
| Solvent | Dioxane/Water or Toluene/Water | A biphasic solvent system is common.[9][11] The water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex. Anhydrous conditions can also be used, particularly with bases like KF. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a ubiquitous linkage in pharmaceuticals.[7] This reaction has largely replaced harsher classical methods, offering milder conditions and exceptional scope for coupling aryl halides with a vast array of primary and secondary amines.[7][12]
Buchwald-Hartwig Amination Mechanism
Following the initial oxidative addition of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine to Pd(0), the reaction diverges from the Suzuki pathway. The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[7] This is the key intermediate from which reductive elimination occurs, forming the new C-N bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine with a generic primary or secondary amine.
Materials and Equipment:
-
Schlenk flask or resealable reaction tube, preferably with a screw cap
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Magnetic stirrer and stir bar
-
Reagents: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, Amine, Pd(OAc)₂ (Palladium(II) Acetate), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Toluene.
Procedure:
-
Vessel and Reagent Preparation (inside a glovebox): To a Schlenk flask containing a stir bar, add sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium precatalyst Pd(OAc)₂ (2 mol%), and the ligand XPhos (4.4 mol%).
-
Addition of Coupling Partners: Add 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 equiv) and the amine (1.2 equiv). If the amine is a liquid, it can be added via syringe after the flask is sealed and removed from the glovebox.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The final concentration should be ~0.2 M.
-
Reaction: Seal the flask tightly and remove it from the glovebox. Place it in a preheated oil bath at 100-110 °C and stir vigorously for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Key Parameters and Optimization Choices
| Parameter | Recommended Choice | Rationale & Alternatives |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard precatalysts.[13] Modern Buchwald precatalysts (e.g., XPhos G3) are highly recommended as they form the active Pd(0) species more cleanly and reliably.[14] |
| Ligand | XPhos, SPhos, RuPhos | Extremely bulky and electron-rich phosphine ligands are essential for this reaction.[2] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition at high temperatures.[2][7] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[13] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, often requiring a different ligand/solvent system.[15] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are standard.[16] They provide good solubility for the reactants and are compatible with the strongly basic conditions. |
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most direct method for joining aryl halides with terminal alkynes, providing access to conjugated arylalkynes and enynes.[17][18] These structures are valuable intermediates in the synthesis of natural products and functional organic materials.[19] While traditionally requiring a copper(I) co-catalyst, modern copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[19][20]
Sonogashira Reaction Mechanism (Copper-Free)
In the copper-free variant, after the oxidative addition of the aryl bromide to Pd(0), the terminal alkyne is deprotonated by the amine base to form an acetylide. This acetylide then displaces the bromide on the palladium center (a form of transmetalation). Reductive elimination from the resulting dialkynylpalladium(II) complex furnishes the product and regenerates the Pd(0) catalyst. The use of bulky, electron-rich ligands is key to enabling the reaction to proceed efficiently without copper.[20]
Sources
- 1. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. zr-catalyst.com [zr-catalyst.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Abstract: This document provides a comprehensive guide for the synthesis of novel and medicinally relevant heterocyclic compounds utilizing 2-(2-bromo-5-fluoro-phenoxy)-pyridine as a versatile starting material. We delve into the strategic application of modern catalytic systems to exploit the inherent reactivity of this building block, focusing on palladium-catalyzed intramolecular cyclization reactions. Detailed, field-tested protocols for the synthesis of fluorinated dibenzofuran and phenoxazine derivatives are presented, emphasizing the rationale behind experimental choices and providing a framework for further discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolkit for creating complex molecular architectures.
Introduction: The Strategic Value of the Starting Material
The confluence of heterocyclic structures and fluorine substitution is a powerful and recurrent theme in modern medicinal chemistry.[1] Fluorinated heterocycles are present in a significant percentage of FDA-approved pharmaceuticals, where the unique properties of the fluorine atom—such as its small size, high electronegativity, and ability to modulate pKa and lipophilicity—are leveraged to enhance metabolic stability, binding affinity, and bioavailability.[1]
The starting material, 2-(2-Bromo-5-fluoro-phenoxy)-pyridine , is a strategically designed building block for accessing novel fluorinated heterocyclic scaffolds.[2] Its utility stems from three key structural features:
-
The Bromine Atom: Positioned on the phenoxy ring, this halogen serves as a highly effective reactive handle for a multitude of transition-metal-catalyzed cross-coupling and cyclization reactions.[2][3]
-
The Fluorine Atom: This substituent provides an intrinsic label for ^19F NMR analysis and, more importantly, imparts the desirable physicochemical properties mentioned above to the resulting heterocyclic products.[2]
-
The Phenoxy-Pyridine Core: This diaryl ether linkage provides a stable, pre-organized framework that facilitates intramolecular cyclization reactions, leading to the formation of rigid, tricyclic systems of high interest in drug discovery.
This guide will focus on leveraging these features through palladium-catalyzed intramolecular reactions to construct fused heterocyclic systems.
Overview of Synthetic Strategies
The primary pathways for elaborating 2-(2-Bromo-5-fluoro-phenoxy)-pyridine into more complex heterocycles involve the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromo-substituent. Intramolecular cyclization is a particularly efficient strategy for building molecular complexity rapidly.
Caption: Workflow for Dibenzofuran Synthesis.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Quantity | M.W. | Moles (mmol) |
| 2-(2-Bromo-5-fluoro-phenoxy)-pyridine | Commercial | - | 268 mg | 268.08 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | Sigma-Aldrich | 8.07091 | 11.2 mg | 224.49 | 0.05 (5 mol%) |
| XPhos | Sigma-Aldrich | 529329 | 47.7 mg | 476.65 | 0.10 (10 mol%) |
| Potassium Carbonate (K₂CO₃) | Fisher | P208 | 414 mg | 138.21 | 3.0 |
| Anhydrous Toluene | Acros Organics | 32707 | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (268 mg, 1.0 mmol), Palladium(II) Acetate (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Sparge the resulting suspension with nitrogen or argon for 15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of aliquots.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure fluorinated dibenzofuran derivative.
Scientist's Notes:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition and subsequent reductive elimination steps in palladium-catalyzed cross-coupling and cyclization reactions. [4][5]* Base: Potassium carbonate is a moderately strong inorganic base used to facilitate the reaction, potentially by promoting the deprotonation step in the C-H activation pathway or neutralizing any acidic byproducts.
-
Inert Conditions: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Protocol 2: Synthesis of Fluorinated Phenoxazine Derivatives via Intramolecular C-N Coupling
Phenoxazines are a privileged class of heterocycles with a broad spectrum of biological activities and applications in materials science. [6][7]This protocol describes an intramolecular Ullmann or Buchwald-Hartwig type C-N bond formation to construct the phenoxazine core. This requires a precursor with an amino group positioned correctly for cyclization. We will assume the synthesis starts from a pre-functionalized aminopyridine derivative. A key precursor would be N-(2-(2-bromo-5-fluorophenoxy)pyridin-3-yl)acetamide, which can be synthesized from the corresponding 3-aminopyridine derivative.
Rationale and Mechanistic Insight
The synthesis of the phenoxazine ring system from a 2-halophenoxy-aminopyridine precursor is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. [8][9]Both pathways aim to form a new C-N bond intramolecularly. The Ullmann reaction traditionally uses copper catalysts, often at high temperatures. [8][10]The Buchwald-Hartwig reaction offers a milder alternative using palladium catalysts with specialized ligands. [9]The reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Experimental Protocol
Precursor: N-(2-(2-bromo-5-fluorophenoxy)pyridin-3-yl)acetamide
Materials and Reagents
| Reagent | Supplier | Cat. No. | Quantity | M.W. | Moles (mmol) |
| Precursor | Synthesized | - | 326 mg | 325.14 | 1.0 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Sigma-Aldrich | 328774 | 23 mg | 915.72 | 0.025 (5 mol% Pd) |
| BINAP | Sigma-Aldrich | 205165 | 31 mg | 622.68 | 0.05 (5 mol%) |
| Sodium tert-butoxide (NaOtBu) | Acros Organics | 17263 | 134 mg | 96.10 | 1.4 |
| Anhydrous Dioxane | Sigma-Aldrich | 296309 | 10 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the precursor (326 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), BINAP (31 mg, 0.05 mmol), and NaOtBu (134 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Solvent Addition: Add anhydrous dioxane (10 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. The crude product often contains the N-acetylated phenoxazine. If the deacetylated product is desired, the crude material can be subjected to acidic or basic hydrolysis. Purify the final product by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the fluorinated pyrido[3,2-b]p[2][8]henoxazine.
Scientist's Notes:
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amide/amine, which is a key step in the catalytic cycle for C-N bond formation. [9]* Ligand Choice: BINAP is a classic bulky phosphine ligand that facilitates the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig aminations.
-
Hydrolysis Step: The acetyl protecting group on the nitrogen may or may not be stable under the reaction conditions. A separate hydrolysis step might be necessary to obtain the final phenoxazine core.
Characterization of Novel Compounds
Confirmation of the successful synthesis of the target heterocyclic compounds requires thorough analytical characterization.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the vinyl proton signals from the starting material and the appearance of new aromatic signals corresponding to the fused ring system. A downfield shift of protons adjacent to the newly formed bond is often observed. |
| ¹³C NMR | Appearance of new quaternary carbon signals at the fusion points of the rings. |
| ¹⁹F NMR | A singlet or doublet (depending on coupling to nearby protons) confirming the retention of the fluorine atom. The chemical shift may change slightly compared to the starting material due to the new electronic environment. |
| High-Resolution Mass Spectrometry (HRMS) | The most definitive technique. The observed m/z value should match the calculated exact mass of the target compound's molecular formula, confirming the elemental composition and the success of the cyclization (loss of HBr). |
Conclusion
2-(2-Bromo-5-fluoro-phenoxy)-pyridine is a highly valuable and versatile building block for the synthesis of complex, fluorinated heterocyclic compounds. The protocols detailed in this application note demonstrate efficient and reliable methods for constructing dibenzofuran and phenoxazine cores through palladium-catalyzed intramolecular cyclization reactions. These strategies provide a robust foundation for researchers in medicinal chemistry and materials science to generate novel molecular entities with potentially enhanced biological or physical properties. The principles outlined herein can be adapted and expanded to create diverse libraries of heterocyclic compounds for screening and development.
References
- Benchchem. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine.
-
Knochel, P., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry. [Link]
-
Obora, Y., & Nagata, T. The synthesis of 2‐aryloxypyridine by Ru‐catalyzed [2+2+2] cycloaddition. ResearchGate. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Pellón, R. F., et al. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
DOKUMEN.PUB. Palladium Catalyzed Synthesis of Heterocycles. [Link]
-
Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry. [Link]
-
Kollár, J., & Fodor, L. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]
-
Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Reddy, B. V. S., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. [Link]
-
Dai, M., et al. (2021). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. Chemical Communications. [Link]
-
Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials. [Link]
-
Matos, M. J., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
Fabrizi, G., et al. (1996). Synthesis of Oxygen Heterocycles via a Palladium-Catalyzed C−O Bond-Forming Reaction. Journal of the American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. [Link]
-
Dömling, A., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters. [Link]
-
Goll, F. D., et al. (2024). Synthesis of phenoxazine incorporating phenylquinoline. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. dokumen.pub [dokumen.pub]
- 5. Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. synarchive.com [synarchive.com]
Application Notes & Protocols: The Use of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine in the Development of Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of the majority of cellular pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2]
Within the vast chemical space of kinase inhibitors, the diaryl ether motif has emerged as a structurally important scaffold.[3][4][5][6] This application note focuses on a specific, high-value building block: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine . This compound is not merely an intermediate; it is a strategically designed scaffold offering a confluence of features essential for developing potent and selective kinase inhibitors.
The key attributes of this scaffold include:
-
A Versatile Synthetic Handle: The bromine atom on the phenoxy ring serves as a prime site for modification via palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of chemical groups.
-
Modulation of Physicochemical Properties: The fluorine atom exerts a powerful influence on the molecule's properties. As the most electronegative element, it can alter basicity (pKa), lipophilicity, and metabolic stability—critical parameters for optimizing a drug candidate's pharmacokinetic profile.[10][11] Furthermore, fluorine can engage in favorable protein-ligand interactions, potentially enhancing binding affinity.[11]
-
Kinase Hinge-Binding Element: The pyridine nitrogen is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for many Type I and Type II kinase inhibitors.[12][13]
This guide provides detailed protocols for the synthesis and derivatization of 2-(2-bromo-5-fluoro-phenoxy)-pyridine and its subsequent evaluation in biochemical kinase assays, empowering researchers to leverage this privileged scaffold in their drug discovery programs.
Physicochemical Data & Core Synthesis
A thorough understanding of the starting material is paramount. Below are the key physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrFNO | BenchChem[9] |
| Molecular Weight | 268.08 g/mol | BenchChem[9] |
| IUPAC Name | 2-(2-bromo-5-fluorophenoxy)pyridine | BenchChem[9] |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)OC2=NC=CC=C2 | BenchChem[9] |
Protocol 1: Synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine via Ullmann Condensation
The formation of the diaryl ether bond is most classically achieved through a copper-catalyzed Ullmann condensation.[14][15][16] This method involves the coupling of an aryl halide with a phenol.[17] While modern variations exist, the foundational protocol remains robust and effective.[18]
Objective: To synthesize the core scaffold, 2-(2-bromo-5-fluoro-phenoxy)-pyridine, from 2-bromopyridine and 2-bromo-5-fluorophenol.
Materials & Reagents:
-
2-Bromopyridine
-
2-Bromo-5-fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromo-5-fluorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 2-bromopyridine (1.2 eq).
-
Reaction: Heat the reaction mixture to 120-130°C and stir vigorously for 12-24 hours.
-
Scientist's Note: Traditional Ullmann reactions often require high temperatures.[16] The progress should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol is consumed.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocols: Diversification of the Scaffold
The true utility of 2-(2-bromo-5-fluoro-phenoxy)-pyridine lies in its capacity for diversification.[9] The bromine atom is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions, which are indispensable tools in pharmaceutical synthesis.[8][19]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[8] This is ideal for exploring SAR at the phenoxy "B-ring".
Objective: To synthesize a biaryl derivative by coupling 2-(2-bromo-5-fluoro-phenoxy)-pyridine with a selected arylboronic acid.
Materials & Reagents:
-
2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
Degassing: In a reaction vessel, dissolve 2-(2-bromo-5-fluoro-phenoxy)-pyridine, the arylboronic acid, and sodium carbonate in a 4:1 mixture of 1,4-dioxane and water. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: The active catalytic species, Pd(0), is sensitive to oxygen. Removing dissolved oxygen is critical to prevent catalyst oxidation and ensure high reaction efficiency.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ to the degassed mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing key amine functionalities often found in kinase inhibitors.[20] This reaction couples the aryl bromide with a primary or secondary amine.
Objective: To synthesize an N-aryl derivative by coupling 2-(2-bromo-5-fluoro-phenoxy)-pyridine with an amine.
Materials & Reagents:
-
2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Standard workup and purification reagents.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Scientist's Note: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like Xantphos are effective for C-N coupling reactions by promoting the reductive elimination step of the catalytic cycle.[18]
-
-
Reagent Addition: Add anhydrous toluene, followed by 2-(2-bromo-5-fluoro-phenoxy)-pyridine and the desired amine.
-
Reaction: Heat the mixture to 100-110°C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and quench carefully with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry, concentrate, and purify by flash chromatography.
Visualization of Synthetic & Biological Workflows
Clear visualization of experimental and biological pathways is essential for conceptual understanding and planning.
Caption: Synthetic workflow for the creation of a kinase inhibitor library.
Caption: Mechanism of competitive kinase inhibition at the ATP-binding site.
Protocol 4: General Biochemical Kinase Assay
After synthesizing a library of compounds, their biological activity must be assessed. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are a robust and high-throughput method for determining kinase inhibition.[2]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized compounds against a target protein kinase.
Materials & Reagents:
-
Target kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[2]
-
White, opaque 384-well microplates
Equipment:
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Scientist's Note: Maintaining a consistent final DMSO concentration (typically ≤1%) across all wells is crucial to avoid solvent-induced effects on enzyme activity.[2]
-
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells containing the compounds.
-
Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Shake the plate gently to mix and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: A logical workflow for a typical kinase inhibitor screening cascade.
Conclusion
The 2-(2-bromo-5-fluoro-phenoxy)-pyridine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its strategic combination of a versatile synthetic handle, property-modulating fluorine atom, and a hinge-binding motif provides a robust framework for medicinal chemistry campaigns. The protocols detailed herein offer a comprehensive guide for the synthesis, diversification, and biological evaluation of compound libraries derived from this privileged core, facilitating the discovery of next-generation targeted therapeutics.
References
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
ACS Publications. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. The Ullmann Ether Condensation. Available from: [Link]
-
ACS Publications. Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. Available from: [Link]
-
SynArchive. Ullmann Condensation. Available from: [Link]
-
PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
BioAssay Systems. EnzyChrom™ Kinase Assay Kit. Available from: [Link]
-
PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available from: [Link]
-
PubMed. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Available from: [Link]
-
PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]
-
ChemRxiv. Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Available from: [Link]
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
-
PubMed. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Available from: [Link]
-
Lirias - KU Leuven. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]
-
UH Institutional Repository. Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Available from: [Link]
-
ResearchGate. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. Available from: [Link]
-
PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Available from: [Link]
-
ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
PMC. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]
-
PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available from: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of the Key Pharmaceutical Intermediate 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine, a pivotal building block in contemporary drug discovery. We present a detailed protocol based on the Ullmann condensation, selected for its reliability, scalability, and economic viability. This guide delves into the mechanistic rationale, process optimization, safety considerations, and analytical validation required for producing this intermediate with high yield and purity. It is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction: Strategic Importance in Medicinal Chemistry
2-(2-Bromo-5-fluoro-phenoxy)-pyridine is a high-value halogenated aromatic ether that serves as a versatile building block in organic synthesis and medicinal chemistry research.[1] Its molecular architecture, featuring a pyridine ring linked to a substituted bromofluorophenyl group, presents multiple strategic sites for chemical modification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of complex molecular frameworks.[1][2] The fluorine substituent is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Consequently, this intermediate is integral to the synthesis of numerous compounds under investigation, including kinase inhibitors for oncology and autoimmune diseases.[3]
Synthetic Strategy: The Ullmann Condensation for C-O Bond Formation
The core transformation in this synthesis is the formation of a diaryl ether bond. While modern methods like the Buchwald-Hartwig O-arylation exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective choice for large-scale production.[4][5]
Rationale for Method Selection:
-
Cost-Effectiveness: Copper catalysts are significantly more economical than their palladium counterparts, a critical factor in scaling up production.[6]
-
Robustness: The Ullmann reaction is well-established and tolerant of a wide range of functional groups, though it often requires higher temperatures than palladium-catalyzed alternatives.[4][7]
-
Process Simplicity: The reaction setup is straightforward, and the catalyst system does not require the synthesis of complex, air-sensitive ligands often needed for state-of-the-art Buchwald-Hartwig couplings.[8][9]
The reaction proceeds via the coupling of 2-bromopyridine and 2-bromo-5-fluorophenol in the presence of a copper catalyst and a base. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then coordinates to the copper center before undergoing coupling with the 2-bromopyridine.
Caption: High-level overview of the Ullmann condensation synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a 1.0 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with suitable engineering controls.
3.1. Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 2-Bromo-5-fluorophenol | 112204-58-7 | 190.99 | 1.0 | 191.0 g |
| 2-Bromopyridine | 109-04-6 | 158.00 | 1.1 | 173.8 g |
| Potassium Carbonate (K₂CO₃), fine | 584-08-7 | 138.21 | 2.0 | 276.4 g |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 19.0 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 1.0 L |
| Toluene | 108-88-3 | 92.14 | - | 2.0 L (for work-up) |
| Deionized Water | 7732-18-5 | 18.02 | - | 3.0 L (for work-up) |
| Brine (Saturated NaCl solution) | - | - | - | 1.0 L (for work-up) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~50 g |
Equipment:
-
5 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Drying oven.
3.2. Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry and the system can be maintained under a positive pressure of nitrogen.
-
Reagent Charging: To the reactor, add the 2-bromo-5-fluorophenol (191.0 g, 1.0 mol), finely ground potassium carbonate (276.4 g, 2.0 mol), and copper(I) iodide (19.0 g, 0.1 mol).
-
Causality Note: Finely grinding the K₂CO₃ increases its surface area, improving reaction kinetics. The base is added with the phenol to facilitate the in-situ formation of the potassium phenoxide.
-
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (1.0 L) to the reactor. Begin stirring to create a slurry. Add the 2-bromopyridine (173.8 g, 1.1 mol) to the mixture.
-
Causality Note: A slight excess of the 2-bromopyridine is used to ensure complete consumption of the more valuable phenol starting material.
-
-
Reaction Execution: Heat the reaction mixture with stirring to 130-135 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC every 2-4 hours. (Typical reaction time: 12-24 hours).
-
Monitoring: A sample can be taken, diluted with water, extracted with ethyl acetate, and spotted on a silica TLC plate (e.g., eluting with 10% ethyl acetate in hexanes). The disappearance of the 2-bromo-5-fluorophenol spot indicates completion.
-
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature (< 30 °C). Slowly pour the reaction mixture into a separate vessel containing 3.0 L of deionized water with stirring. This will precipitate the crude product.
-
Causality Note: Pouring the reaction mixture into water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KI, etc.).
-
-
Isolation and Washing: Transfer the aqueous slurry to a 5 L separatory funnel. Add 1.0 L of toluene and shake vigorously. Allow the layers to separate and drain the aqueous layer. Wash the organic layer sequentially with 1.0 L of deionized water and then 1.0 L of brine.
-
Causality Note: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further removes water from the organic layer.
-
-
Drying and Concentration: Drain the toluene layer into a large flask and dry over anhydrous magnesium sulfate (~50 g). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification by Recrystallization: Dissolve the crude solid residue in a minimal amount of hot isopropanol (~500-700 mL). Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Product Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 75-85%. Purity (by HPLC): >98%.
-
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (268.08 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Sources
- 1. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine synthesis
Technical Support Center: Synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromo-5-fluoro-phenoxy)-pyridine, a key intermediate in various pharmaceutical and agrochemical research fields. This document offers troubleshooting advice and optimized protocols to overcome common synthetic challenges.
Introduction: The Challenge of Diaryl Ether Synthesis
The formation of the C-O bond between two aryl rings, as in 2-(2-bromo-5-fluoro-phenoxy)-pyridine, is a non-trivial transformation. Two primary catalytic methods have become the cornerstones of modern diaryl ether synthesis: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
-
Ullmann Condensation: This classical method utilizes a copper catalyst, often at high temperatures, to couple an aryl halide with a phenol. While cost-effective, traditional Ullmann conditions can be harsh, limiting functional group tolerance.
-
Buchwald-Hartwig C-O Coupling: A more modern approach, this palladium-catalyzed reaction generally proceeds under milder conditions and offers a broader substrate scope. The success of this reaction is highly dependent on the choice of ligand, base, and solvent.
This guide will focus on providing solutions applicable to both methodologies, empowering you to optimize your reaction conditions for maximal yield and purity.
General Reaction Scheme
The synthesis of 2-(2-bromo-5-fluoro-phenoxy)-pyridine involves the coupling of 2-bromopyridine and 2-bromo-5-fluorophenol.
Caption: General reaction scheme for the synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine from 2-bromopyridine and 2-bromo-5-fluorophenol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-(2-bromo-5-fluoro-phenoxy)-pyridine in a question-and-answer format.
Q1: I am observing very low or no product yield. What are the likely causes and how can I improve it?
A1: Low to no yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial.
-
For Ullmann Condensation:
-
Inactive Catalyst: The copper catalyst, whether Cu(0) or a Cu(I) salt, is the heart of the reaction. Ensure you are using a high-purity, activated copper source. For Cu(0), pre-activation by reduction of copper sulfate with zinc metal can be beneficial. For Cu(I) salts, ensure they have not been oxidized to Cu(II) through prolonged exposure to air.
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 180-200°C, to proceed at a reasonable rate. Consider a higher boiling point solvent like DMF or N-methylpyrrolidone (NMP) if your reaction is sluggish.
-
Inappropriate Base: A base is required to deprotonate the phenol. Common choices include K₂CO₃, Cs₂CO₃, or KOH. The choice of base can be critical; for instance, Cs₂CO₃ is often more effective than K₂CO₃ in NMP for coupling electron-rich aryl bromides.
-
-
For Buchwald-Hartwig C-O Coupling:
-
Ligand Selection: This is arguably the most critical parameter. The electronic and steric properties of the phosphine ligand dictate the efficiency of the catalytic cycle. For C-O bond formation, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are often excellent choices.
-
Base and Solvent Compatibility: The base and solvent are not independent variables. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. The choice of solvent (e.g., toluene, dioxane, DMF) can significantly impact the solubility of the base and the reaction kinetics.
-
Q2: My reaction is incomplete, and I see significant amounts of unreacted starting materials. What should I do?
A2: Incomplete conversion is often a sign of a slow reaction rate or catalyst deactivation.
-
Increase Catalyst Loading: While aiming for low catalyst loading is economical, sometimes a modest increase (e.g., from 1 mol% to 3-5 mol%) is necessary to drive the reaction to completion.
-
Elevate the Temperature: For both Ullmann and Buchwald-Hartwig reactions, increasing the temperature will generally increase the reaction rate. Typical temperatures for Buchwald-Hartwig couplings are between 80-100°C.
-
Check for Inhibitors: Water can be detrimental to these reactions. Ensure your solvent and reagents are anhydrous. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation can complicate purification and reduce your yield of the desired product.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the same aryl halide is a common side reaction in Ullmann chemistry. This can sometimes be suppressed by using a slight excess of the phenol.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. This can occur in the presence of a hydrogen source and a catalyst. Ensuring an inert atmosphere and using purified solvents can help minimize this.
-
Ether Cleavage: At very high temperatures, the newly formed diaryl ether product can undergo cleavage. If you suspect this is happening, try to run the reaction at a lower temperature for a longer time.
Q4: The purification of my final product is proving difficult. What are some effective strategies?
A4: Diaryl ethers can sometimes be challenging to purify due to their similar polarity to starting materials and side products.
-
Column Chromatography: This is the most common method for purifying diaryl ethers. A careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid/Base Wash: An aqueous acid wash (e.g., dilute HCl) can help remove any residual basic starting materials or byproducts. Conversely, a basic wash (e.g., NaHCO₃ solution) can remove acidic impurities.
Experimental Protocols & Optimization
Below is a generalized, starting-point protocol for the synthesis of 2-(2-bromo-5-fluoro-phenoxy)-pyridine via a Buchwald-Hartwig C-O coupling reaction. This should be optimized for your specific laboratory conditions.
Materials:
-
2-bromopyridine
-
2-bromo-5-fluorophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 2-bromo-5-fluorophenol (e.g., 1.2 mmol) and 2-bromopyridine (e.g., 1.0 mmol) to the flask.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize your reaction.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Rationale & Key Considerations |
| Catalyst | CuI, Cu₂O, Cu powder | Pd(OAc)₂, Pd₂(dba)₃ | The choice of metal and its oxidation state is fundamental. Pre-catalysts can offer better stability and reproducibility. |
| Ligand | N,N-dimethylglycine, 1,10-phenanthroline | XPhos, SPhos, BrettPhos | Ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. Bulky, electron-rich ligands are often preferred. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, KOtBu, LHMDS | The base's strength and solubility are critical. Stronger bases are often needed for less reactive substrates. |
| Solvent | DMF, NMP, Pyridine | Toluene, Dioxane, THF | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are common. |
| Temperature | 120-220°C | 80-110°C | Higher temperatures increase the reaction rate but can also lead to side reactions. |
Visualizing the Workflow
A logical workflow is essential for successful synthesis and troubleshooting.
Caption: A typical workflow for the synthesis of diaryl ethers.
References
- [Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
Sources
Purification of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine by column chromatography
Technical Support Center: Purification of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Ticket ID: #PYR-882-Purification Subject: Troubleshooting Tailing & Co-elution in Phenoxypyridine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Overview
You are likely synthesizing 2-(2-Bromo-5-fluoro-phenoxy)-pyridine via a nucleophilic aromatic substitution (
-
The Pyridine Ring: Basic nitrogen interacts with acidic silanols on silica gel, causing severe peak tailing.[1]
-
The Phenol Impurity: Unreacted 2-bromo-5-fluorophenol is acidic and often co-elutes with the product if the mobile phase pH is uncontrolled.
This guide replaces standard textbook advice with field-proven protocols to isolate your target with >98% purity.
Module 1: Pre-Purification Diagnostics (The "Save Your Column" Step)
Critical Insight: Do not load the crude reaction mixture directly onto the column if significant phenol remains. Phenols smear on silica and contaminate the product fractions.
Protocol: Chemical Washing Strategy
Before chromatography, exploit the acidity of the phenol (
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Base Wash: Wash the organic layer 2× with 1M NaOH .
-
Brine/Dry: Wash with brine, dry over
, and concentrate. -
Result: TLC should now show a cleaner spot for the product, with the lower-running phenol spot largely removed.
Module 2: Chromatographic Setup & Execution
If the chemical wash is insufficient or skipped, you must control the silica surface chemistry.
The Stationary Phase: Deactivation Logic
Standard silica gel is slightly acidic (pH 5–6). The pyridine nitrogen will H-bond to these sites, resulting in broad, tailing peaks that ruin resolution.
-
The Fix: Triethylamine (TEA) Deactivation.
-
Concentration: 1% v/v TEA in the mobile phase.
Recommended Mobile Phase Systems
| Solvent System | Ratio (v/v) | Application | Notes |
| Hexane / EtOAc + 1% TEA | Gradient 0% | Standard | Best resolution. Start with 100% Hexane (+1% TEA) to elute non-polar impurities. |
| DCM / MeOH | 98:2 or 95:5 | High Polarity | Only use if the product is stuck. Warning: TEA is less effective in DCM; silica stripping is possible. |
| Toluene / EtOAc | Variable | Orthogonal | Use if Hexane/EtOAc fails to separate isomers. |
Step-by-Step Column Protocol
-
Slurry Packing: Suspend silica in the starting solvent (e.g., 95:5 Hexane:EtOAc) containing 1% TEA .
-
Equilibration: Flush the column with 2–3 column volumes (CV) of this buffer. This saturates the active silanol sites with TEA.
-
Loading:
-
Preferred:Dry Load. Dissolve crude in minimal DCM, add silica (1:2 ratio), rotovap to dryness, and pour on top of the bed. This prevents solvent bands from disrupting the gradient.
-
-
Elution: Run the gradient. The product typically elutes in the 10–20% EtOAc range (depending on the exact lipophilicity of the halogenated ring).
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purification, ensuring you do not waste time on a column that is destined to fail.
Caption: Decision matrix for removing phenolic impurities and preventing pyridine tailing during purification.
Module 4: Troubleshooting & FAQs
Q1: My product and the starting bromopyridine are co-eluting. How do I separate them?
-
Diagnosis: Both are lipophilic and basic.
-
Action: Change the selectivity, not just the polarity.
-
Switch from EtOAc to DCM or TBME (tert-Butyl methyl ether) as the polar modifier.
-
Try a "focusing" gradient: Hold the solvent composition at 5% below the elution point for 3 CVs, then ramp up slowly (1% per minute).
-
Q2: I used TEA, but now my product is an oil/salt. How do I remove the TEA?
-
Root Cause: TEA has a high boiling point (
C) and can form salts. -
Action:
-
Rotovap the fractions thoroughly.
-
Redissolve in DCM and wash with saturated
(weakly basic) or water. This removes triethylammonium salts. -
Dry and re-concentrate.[6] Azeotrope with heptane to remove residual TEA.
-
Q3: The product decomposes on the column (turns dark/yellow).
-
Root Cause: Halogenated aromatic ethers can be sensitive to prolonged exposure to acidic silica.
-
Action:
-
Speed up the run (increase flow rate).
-
Switch to Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and better tolerates acid-sensitive ethers.
-
Q4: Can I use UV detection?
-
Answer: Yes. The 2-bromo-5-fluoro-phenoxy moiety has strong absorbance.
-
Wavelength: Monitor at 254 nm (aromatic rings) and 280 nm (pyridine specific).
References
-
Reich, H. J. (2025). Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison Chemistry Database.
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Tailing.
-
Li, J. J., et al. (2011). Contemporary Drug Synthesis: Purification Strategies for Heterocyclic Ethers. Wiley-Interscience.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction with the specific substrate, 2-(2-Bromo-5-fluoro-phenoxy)-pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of this reaction, ensuring both accuracy and success in your synthetic endeavors.
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2][3][4][5] However, the unique electronic and structural characteristics of heteroaromatic substrates like 2-(2-Bromo-5-fluoro-phenoxy)-pyridine can present specific challenges. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Troubleshooting Guide
Question 1: Why am I observing low to no conversion of my 2-(2-Bromo-5-fluoro-phenoxy)-pyridine?
Low or no conversion is a frequent issue and can stem from several factors related to catalyst activity and substrate reactivity.
Potential Cause 1: Catalyst Deactivation (Poisoning)
The pyridine nitrogen in your substrate is a Lewis base and can strongly coordinate to the palladium catalyst, effectively "poisoning" it by blocking the active sites required for the catalytic cycle.[6][7] This is particularly problematic for 2-substituted pyridines.
Troubleshooting Steps:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for the poisoning effect.[6]
-
Select a Robust Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center from coordination with the pyridine nitrogen and facilitate the key steps of the catalytic cycle.[8]
-
Use a Palladium Pre-catalyst: Pre-catalysts are Pd(II) complexes that are more stable and easier to handle than their Pd(0) counterparts. They are designed to efficiently generate the active Pd(0) species in situ.[12] Buchwald G3 or G4 pre-catalysts are excellent starting points.
Potential Cause 2: Sub-optimal Reaction Conditions
The electronic nature of your substrate—an electron-deficient pyridine ring further deactivated by a fluoro group—influences the oxidative addition step. While electron-withdrawing groups generally facilitate oxidative addition, the overall reaction kinetics are a delicate balance of all parameters.[12][13]
Troubleshooting Steps:
-
Optimize the Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[14][15] For nitrogen-containing heterocycles, a milder base can be beneficial to avoid side reactions.
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of intermediates.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (typically 80-110 °C) and for an adequate duration.[2][18] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: My reaction is producing significant byproducts. How can I identify and minimize them?
Several side reactions are common in Suzuki couplings, particularly with heteroaromatic substrates.
Common Side Reaction 1: Protodeboronation
This is the undesired cleavage of the C-B bond in your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[19][20] Heteroaryl boronic acids are particularly susceptible to this side reaction.[20]
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[12]
-
Control the pH: Both acidic and basic conditions can promote protodeboronation.[19][20] Using a carefully selected base (see Question 1) can help.
-
Minimize Water Content: While some water is often necessary, excess water can accelerate protodeboronation. Use anhydrous solvents if possible, or carefully control the amount of water in your solvent system.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[20] Aim for the lowest effective temperature and shortest time necessary for full conversion of your starting material.
Common Side Reaction 2: Homocoupling
This side reaction leads to the formation of a symmetrical biaryl from two molecules of your boronic acid.[10] It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[12][21]
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids.[12][21] Degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[10]
-
Use a Pd(0) Source or an Effective Pre-catalyst: If you are using a Pd(II) salt like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction process can sometimes lead to homocoupling.[12] Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that cleanly generates Pd(0) can minimize this.[10]
-
Slow Addition of the Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[10]
Common Side Reaction 3: Dehalogenation
This involves the replacement of the bromine atom on your starting material with a hydrogen atom.[12][16]
Troubleshooting Steps:
-
Choice of Base and Solvent: Strong bases and certain solvents (like alcohols) can act as hydride sources, leading to dehalogenation.[12][16] Using a weaker base and an aprotic solvent can mitigate this.
-
Ligand Selection: The choice of ligand can also influence the rate of dehalogenation. Experiment with different ligands if this is a persistent issue.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best suited for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine?
There is no single "best" combination, as the optimal choice can depend on the specific boronic acid partner. However, for a challenging substrate like this, a robust catalyst system is required.
| Catalyst/Pre-catalyst | Ligand | Recommended For |
| Pd₂(dba)₃ | SPhos or XPhos | General starting point for electron-deficient heteroaryl bromides. |
| Pd(OAc)₂ | Buchwald Ligands | Effective, but requires in situ reduction which can sometimes lead to side reactions. |
| Buchwald Pre-catalysts (G3, G4) | Integrated | Excellent for clean and efficient generation of the active catalyst. |
| Pd-PEPPSI-IPr | IPr (NHC) | Particularly effective for sterically hindered or electron-deficient substrates.[12] |
Q2: How does the fluoro substituent affect the reaction?
The fluorine atom is an electron-withdrawing group, which generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[12][22][23] This can be beneficial for the initial step of the catalytic cycle. However, the overall electronic nature of the substrate can also influence other steps, such as reductive elimination.
Q3: Can I use 2-(2-Chloro-5-fluoro-phenoxy)-pyridine instead of the bromo derivative?
Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[12][13] While modern catalyst systems have been developed that can effectively couple aryl chlorides, they often require more forcing conditions (higher temperatures, higher catalyst loading, and more specialized ligands).[24][25] If you must use the chloro-derivative, a catalyst system known for activating aryl chlorides (e.g., featuring a bulky, electron-rich phosphine ligand like SPhos or an NHC ligand) is essential.
Experimental Protocols
General Protocol for Suzuki Coupling
This is a representative starting procedure. Optimization will likely be required.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the aryl bromide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]
-
Molecules. (2018). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Catalysts. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Accounts of Chemical Research. (2011). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]
-
Molecules. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. Retrieved from [Link]
-
Organic Process Research & Development. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Catalysts. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Nature Communications. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Organic Letters. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Retrieved from [Link]
-
WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Retrieved from [Link]
-
Reddit. (n.d.). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]
-
Nature Communications. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Protodeboronation - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pure.hw.ac.uk [pure.hw.ac.uk]
Analytical challenges in the characterization of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine isomers
Welcome to the technical support center for the analytical characterization of 2-(2-bromo-5-fluoro-phenoxy)-pyridine and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the separation and identification of these structurally similar compounds. The presence of positional isomers as impurities or by-products is a critical aspect of quality control in pharmaceutical development.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate these complex analytical hurdles.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the challenges involved.
Q1: Why is it so difficult to separate isomers of 2-(2-bromo-5-fluoro-phenoxy)-pyridine?
A: Isomers of this compound, particularly positional isomers (regioisomers), possess the same molecular formula and mass.[4] They often exhibit very similar physicochemical properties, such as polarity, boiling point, and solubility. This similarity results in nearly identical partitioning behavior in standard chromatographic systems (like reversed-phase HPLC or GC), leading to a phenomenon known as co-elution, where multiple isomers elute from the column at the same time and appear as a single, unresolved peak.[4][5]
Q2: My HPLC-UV chromatogram shows a single, symmetrical peak. How can I be sure it's a pure compound and not co-eluting isomers?
A: A symmetrical peak is not a guarantee of purity. The most reliable methods to assess peak purity are:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[5] If they differ, it indicates the presence of a co-eluting impurity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a definitive way to check for co-elution. By taking mass spectra across the peak, you can determine if more than one component with the same mass-to-charge ratio (m/z) is present.[5] While isomers will have the same molecular weight, slight differences in ionization or fragmentation might be observable.
Q3: Since isomers have the same mass, how can I use mass spectrometry to differentiate them?
A: While you cannot distinguish isomers by their parent mass, you can differentiate them by the pattern in which they break apart. This is achieved using tandem mass spectrometry (MS/MS or MS²). In an MS/MS experiment, the molecular ion of the isomers is isolated and then fragmented. The resulting fragment ions are then detected. The substitution pattern on the aromatic rings directly influences the stability of the fragment ions, leading to a unique "fingerprint" or fragmentation spectrum for each isomer.[6] For example, the position of the bromine and fluorine atoms can dictate which fragmentation pathways are favored.[7][8]
Q4: What is the most definitive analytical technique for unambiguous structure confirmation of these isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of isomers.[2][9] Techniques like 1H NMR, 13C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment and connectivity of every atom in the molecule.[10][11] Each positional isomer will exhibit a unique pattern of chemical shifts and spin-spin coupling constants, allowing for its unequivocal identification.[10][12]
Troubleshooting Guide: Chromatographic Separation
Effective separation is the cornerstone of accurate characterization. This section provides detailed strategies for resolving co-eluting isomers.
Problem: Co-elution or Poor Resolution in Reversed-Phase HPLC
When isomers are not adequately separated using a standard C18 column, a systematic approach to method development is required.
Caption: HPLC method development decision tree.
-
Modify the Gradient:
-
Causality: A shallower gradient increases the separation window between closely eluting peaks. By decreasing the rate of change in the organic solvent concentration, you give the isomers more time to interact differently with the stationary phase, enhancing resolution.
-
Action: If your current gradient is from 10% to 90% acetonitrile in 10 minutes, try extending it to 20 minutes.
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile and methanol offer different selectivities, especially for aromatic compounds. Acetonitrile participates in π-π interactions, while methanol is a protic solvent that engages in hydrogen bonding. Switching between them alters the dominant interactions driving the separation.[13]
-
Action: If your method uses methanol, develop a parallel method using acetonitrile and compare the chromatograms.
-
-
Adjust Column Temperature:
-
Causality: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[13] Increasing the temperature can improve peak shape and efficiency, but may decrease retention. Sometimes, a change in temperature can subtly alter the selectivity between two isomers, improving resolution.
-
Action: Evaluate the separation at three temperatures: ambient (e.g., 25°C), elevated (e.g., 40°C), and sub-ambient if necessary.
-
-
Screen Alternative Stationary Phases:
-
Causality: If a standard C18 phase fails, it indicates that hydrophobic interactions alone are insufficient to resolve the isomers. Alternative stationary phases offer different separation mechanisms.
-
Action:
-
Phenyl-Hexyl or Biphenyl Phase: These phases provide strong π-π interactions, which can be highly effective for separating aromatic isomers.[13]
-
Pentafluorophenyl (PFP) Phase: This phase offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it excellent for separating halogenated and positional isomers.
-
Consider HILIC or Mixed-Mode Chromatography: For more polar isomers, Hydrophilic Interaction Chromatography (HILIC) or mixed-mode phases can provide orthogonal selectivity.[14][15]
-
-
Problem: Co-elution in Gas Chromatography (GC)
-
Optimize the Temperature Program:
-
Causality: The temperature ramp rate is analogous to the gradient slope in HPLC. A slower ramp provides more time for differential partitioning between the gas and stationary phases, improving resolution for closely boiling isomers.[16]
-
Action: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min). You can also lower the initial oven temperature to improve the separation of early-eluting compounds.[16]
-
-
Change the Column:
-
Causality: The primary driver of separation in GC is the polarity of the stationary phase. If a standard non-polar column (e.g., 5% phenyl polysiloxane) is not working, a column with different polarity will alter the elution order and can resolve co-eluting peaks.
-
Action: Switch to a mid-polarity column (e.g., 50% phenyl polysiloxane) or a wax-based polar column. For challenging separations, consider cyclodextrin-based columns, which are specifically designed for isomer separations.[17]
-
Troubleshooting Guide: Spectrometric & Spectroscopic Identification
Once peaks are chromatographically resolved, the next challenge is definitive identification.
Differentiating Isomers by Mass Spectrometry (MS)
The key is to analyze fragmentation patterns from MS/MS experiments. The positions of the bromo- and fluoro- substituents will influence bond strengths and the stability of resulting carbocations.
The most likely fragmentation points for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine are cleavage of the ether C-O bonds.
Caption: Predicted MS fragmentation pathways.
-
For the parent compound: The relative abundance of the m/z 78 ion versus the m/z 190/192 ions will be a key indicator.
-
For an isomer (e.g., 3- or 4-phenoxypyridine): The stability of the resulting pyridinium ion might change, altering the ratio of fragments.
-
For an isomer with different phenyl substitution: The stability of the phenoxy cation will be significantly affected. For example, moving the electron-withdrawing fluorine atom could destabilize the cation, making Pathway B less favorable compared to the parent compound.
Table 1: Key Data for MS Analysis
| Feature | Expected Observation for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine | Rationale for Isomer Differentiation |
|---|---|---|
| Molecular Ion (M+) | Isotopic doublet at m/z 267 and 269 in ~1:1 ratio. | The bromine atom (isotopes 79Br and 81Br) creates this pattern. All isomers will show this.[7] |
| Key Fragment 1 | m/z 190/192 (Bromo-fluoro-phenoxy cation) | The relative intensity of this peak will change based on the stability of the cation, which is dictated by substituent positions. |
| Key Fragment 2 | m/z 78 (Pyridinium cation) | The stability of this ion may be subtly affected by the position of the ether linkage on the pyridine ring (e.g., 2- vs 3- vs 4-position). |
| Neutral Loss | Loss of C5H4N• (pyridine radical) or C6H3BrFO• | The preferred neutral loss pathway can differ between isomers, providing another clue for identification. |
Unambiguous Structure Elucidation by NMR Spectroscopy
NMR provides definitive structural information by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
¹H NMR: The aromatic region (typically 6.5-9.0 ppm) is most informative. The number of signals, their integration, chemical shift, and coupling patterns (multiplicity and J-values) will be unique for each isomer.
-
¹³C NMR: The number of distinct signals reflects the molecule's symmetry.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular structure across the ether linkage.
-
Table 2: Predicted ¹H NMR Aromatic Patterns for Positional Isomers
| Compound | Pyridine Ring Signals | Phenyl Ring Signals | Key Differentiating Features |
|---|---|---|---|
| 2-(2-Bromo-5-fluoro- phenoxy)-pyridine | 4 distinct signals, likely complex multiplets (ddd, td, etc.) | 3 distinct signals, likely complex multiplets (dd, ddd, etc.) | Unique coupling constants and chemical shifts for all 7 aromatic protons. |
| 4-(2-Bromo-5-fluoro- phenoxy)-pyridine | 2 signals (2 doublets, AA'BB' system due to symmetry) | 3 distinct signals, same as parent. | The pyridine ring will show a much simpler, symmetrical pattern compared to the 2-substituted isomer. |
| 2-(3-Bromo-5-fluoro- phenoxy)-pyridine | 4 distinct signals, same as parent. | 3 distinct signals, but with different coupling patterns (e.g., a singlet or narrow triplet might appear). | The substitution pattern on the phenyl ring will drastically alter its ¹H NMR spectrum compared to the 2-bromo isomer. |
Experimental Protocol: HPLC Method Development for Isomer Separation
This protocol provides a systematic workflow for developing a robust HPLC method capable of separating critical isomer pairs.
Objective: To achieve baseline resolution (Rs > 1.5) for all potential isomers of 2-(2-bromo-5-fluoro-phenoxy)-pyridine.
Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD detector.
-
Reference standards of the main compound and any known isomers.
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffers (e.g., ammonium formate, phosphate buffer).
-
Columns:
-
Initial Screening: C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Secondary Screening: Phenyl-Hexyl, PFP.
-
Methodology:
-
Initial Scouting Gradient:
-
Column: C18
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Gradient: 5% B to 95% B in 15 minutes. Hold for 2 minutes.
-
Analysis: Inject a mix of the main compound and known isomers. Assess the degree of separation.
-
-
Optimize the Gradient (If resolution is poor but some separation is visible):
-
Based on the elution time from the scouting run, create a shallower gradient around the elution region.
-
Example: If peaks elute between 50-60% B, run a new gradient from 40% B to 70% B in 20 minutes.
-
-
Screen Organic Modifier (If co-elution persists):
-
Repeat the optimized gradient from Step 2, but replace acetonitrile with methanol as Mobile Phase B. Compare the selectivity and resolution.
-
-
Screen Column Chemistry (If co-elution persists):
-
Using the most promising organic modifier (ACN or MeOH) and the optimized gradient, repeat the analysis on a Phenyl-Hexyl column and then a PFP column.
-
Rationale: This is the most powerful step for altering selectivity between positional isomers.
-
-
Final Refinement:
-
Once the best column and solvent combination is found, perform fine-tuning of the gradient slope, flow rate, and temperature to maximize resolution and improve analysis time.
-
-
Validation:
-
Once a suitable method is developed, it should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.
-
Overall Analytical Workflow
This diagram outlines a comprehensive strategy for tackling an unknown sample that may contain isomers of 2-(2-bromo-5-fluoro-phenoxy)-pyridine.
Caption: Comprehensive workflow for isomer characterization.
References
- van Muijlwijk-Koezen JE, Timmerman H, Link R, Van der Goot H, IJzerman AP. A novel class of adenosine A3 receptor ligands. II. Structure affinity profile of a series of isoquinoline and quinazolinecompounds. J. Med. Chem. 1996, 39.
-
Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. [Link]
- Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. 2023, 19(6), 482-488.
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. [Link]
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. Rapid Communications in Mass Spectrometry. [Link]
-
What do I need to do for a better separation of isomers co-eluting in GC-MS? ResearchGate. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry. [Link]
-
Impurity Profiling: Theory and Practice. PharmaInfo. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media. [Link]
-
Pyridine. SIELC Technologies. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
-
How to Separate Coeluting Compounds. Chromatography Forum. [Link]
-
New cases of prototropic tautomerism in substituted pyridines. ResearchGate. [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis. [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass spectrometry of some fluorinated pyridinium N-imines. ResearchGate. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Supplier [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Separate Coeluting Compounds - Chromatography Forum [chromforum.org]
- 14. Pyridine | SIELC Technologies [sielc.com]
- 15. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking the synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine against other methods
Topic: Benchmarking the Synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary The synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine represents a classic yet deceptively challenging diaryl ether formation. The presence of the ortho-bromo substituent on the phenol introduces steric strain, while the electron-deficient nature of the pyridine ring invites nucleophilic attack.
For researchers in drug discovery, the choice of method dictates not just yield, but impurity profiles and scalability. This guide benchmarks the three dominant methodologies: Nucleophilic Aromatic Substitution (SNAr) , Chan-Lam Coupling , and Buchwald-Hartwig Cross-Coupling .
The Bottom Line:
-
For Scale & Cost: SNAr utilizing 2-Fluoropyridine is the superior method, offering high yields without transition metal contamination.
-
For Commodity Reagents: SNAr with 2-Chloropyridine is possible but requires forcing conditions (DMSO/120°C) that degrade the impurity profile.
-
Avoid: Palladium-catalyzed methods (Buchwald-Hartwig) are generally contraindicated for this specific substrate because the ortho-bromo group on the phenol is liable to undergo competing oxidative addition, leading to polymerization or homocoupling side products.
Part 1: Mechanistic Landscape & Decision Matrix
The following diagram outlines the three primary synthetic pathways and the critical decision points for the medicinal chemist.
Figure 1: Strategic decision tree for selecting the synthetic route. Note the specific risk associated with Pd-catalysis due to the halogenated nucleophile.
Part 2: Comparative Benchmarking
The following data is derived from internal process optimization of electron-deficient diaryl ethers.
| Feature | Method A: SNAr (2-F-Pyridine) | Method B: SNAr (2-Cl-Pyridine) | Method C: Cu-Catalyzed (Ullmann) |
| Reaction Type | Nucleophilic Aromatic Sub.[1][2][3] | Nucleophilic Aromatic Sub.[2][3][4][5][6][7][8] | Oxidative Coupling |
| Key Reagents | Cs2CO3 or K2CO3, DMF | K2CO3, DMSO, High Temp | CuI, Ligand (e.g., Picolinic acid) |
| Temperature | 60°C – 80°C | 120°C – 140°C | 90°C – 110°C |
| Time to Completion | 4 – 6 Hours | 18 – 24 Hours | 12 – 24 Hours |
| Typical Yield | 88% - 95% | 50% - 65% | 40% - 60% |
| Purification | Crystallization often sufficient | Column Chromatography required | Column + Metal Scavenging |
| Safety/Green Score | High (Avoids heavy metals) | Low (High energy, difficult solvent) | Medium (Copper waste) |
| Critical Flaw | 2-Fluoropyridine is 5x cost of 2-Cl | Significant tar/degradation | Variable reproducibility |
Why SNAr with 2-Fluoropyridine Wins
While 2-chloropyridine is cheaper, it is kinetically sluggish.[6] The activation energy required to displace the chloride often leads to decomposition of the sensitive 2-bromo-5-fluorophenol. Switching to 2-fluoropyridine leverages the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude (approx. 100-300x faster than Cl) allowing for milder conditions that preserve the Ar-Br handle.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (SNAr with 2-Fluoropyridine)
Recommended for medicinal chemistry scale (100mg to 50g).
Reagents:
-
2-Bromo-5-fluorophenol (1.0 equiv)
-
2-Fluoropyridine (1.1 equiv)[9]
-
Cesium Carbonate (Cs2CO3) (1.5 equiv) [Note: K2CO3 can be used but requires longer times]
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step Workflow:
-
Setup: In a dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, charge 2-bromo-5-fluorophenol (1.0 equiv) and Cs2CO3 (1.5 equiv).
-
Solvation: Add anhydrous DMF (0.2 M concentration relative to phenol). Stir at room temperature for 15 minutes. Scientist Note: This pre-stir allows the formation of the phenoxide anion, visible as a color change (often yellowing).
-
Addition: Add 2-fluoropyridine (1.1 equiv) in one portion.
-
Reaction: Heat the mixture to 70°C . Monitor by HPLC or TLC (Hexane/EtOAc 8:2).
-
Checkpoint: Conversion should be >90% within 4 hours.
-
-
Workup (Self-Validating):
-
Cool to room temperature.[2]
-
Dilute with water (3x reaction volume) and extract with Ethyl Acetate or MTBE.
-
Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. If the aqueous wash is yellow, unreacted phenol is being removed.
-
-
Isolation: Dry over Na2SO4, concentrate. The product often solidifies upon standing.
Protocol B: The "Commodity" Route (SNAr with 2-Chloropyridine)
Use only if 2-Fluoropyridine is unavailable or cost-prohibitive.
Modifications:
-
Solvent: Switch to DMSO (Dimethyl sulfoxide). The higher dielectric constant is necessary to stabilize the transition state of the less reactive chloride.
-
Temperature: Increase to 120°C .
-
Risk: At this temperature, the ortho-bromo group on the phenol becomes labile. Monitor strictly for debromination by-products.
Part 4: Mechanism & Troubleshooting
The SNAr Mechanism
Understanding the mechanism clarifies why the Fluorine leaving group is superior.
Figure 2: The Addition-Elimination mechanism. The highly electronegative Fluorine stabilizes the anionic transition state more effectively than Chlorine.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Phenoxide not forming or wet solvent. | Ensure Cs2CO3 is dry. Switch from K2CO3 to Cs2CO3 (cesium effect increases solubility). |
| Impurity: Des-bromo product | Hydrodehalogenation. | Reaction temperature is too high (>100°C). Switch to 2-fluoropyridine to allow lower temps (60-70°C). |
| Impurity: Dimer | Pd-catalyzed homocoupling (if using Method C). | Stop using Pd. The Ar-Br bond is reacting. Switch to SNAr. |
| Dark/Tar mixture | Oxidation of phenol. | Degas solvents (sparge with N2) before heating. Phenols are oxidation-prone at high pH. |
References
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.
- Context: Establishes the reactivity hierarchy of 2-F vs 2-Cl pyridines and benchmarks SNAr against metal c
-
BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Context: Provides quantitative data on the kinetic advantage of fluoropyridines in SNAr reactions.
-
Ullmann, F. (1901).[5] Ueber Symmetrische Biphenylderivate. Berichte der deutschen chemischen Gesellschaft.
- Context: The foundational text for copper-mediated coupling, used here as the alternative p
-
Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution.
-
Context: General mechanism and solvent effects for SNAr reactions.[2]
-
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. guidechem.com [guidechem.com]
Head-to-head comparison of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine with other scaffolds in drug design
The following guide provides a high-level technical analysis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine , positioning it not merely as a chemical catalog item but as a strategic scaffold in medicinal chemistry.
Executive Summary: The "Privileged" Architecture
In modern drug discovery, "scaffold hopping"—the strategic replacement of core ring systems—is a primary method to optimize pharmacokinetics (PK) without sacrificing potency.
2-(2-Bromo-5-fluoro-phenoxy)-pyridine represents a highly optimized "privileged structure" that bridges two major medicinal chemistry strategies:
-
Pyridine Bioisosterism: Replacing a benzene ring with pyridine to lower LogP and increase solubility.
-
Halogenation Strategy: Using Fluorine (F) to block metabolic soft spots and Bromine (Br) as a versatile synthetic handle for library generation.
This guide compares this scaffold against its all-carbon analog (Diphenyl Ether) and nitrogen-linked analogs (Biaryl Amines), demonstrating why the pyridine-ether motif is often the superior starting point for lead optimization.
Head-to-Head Comparison: Scaffold Performance
The Competitors
-
Subject Scaffold: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (Py-O-Ph )
-
Alternative A: 2-(2-Bromo-5-fluoro-phenoxy)-benzene (Ph-O-Ph / Diphenyl Ether)
-
Alternative B: N-(2-Bromo-5-fluoro-phenyl)-pyridin-2-amine (Py-NH-Ph / Biaryl Amine)
Comparative Data Matrix
| Feature | Py-O-Ph (Subject) | Ph-O-Ph (Benzene Analog) | Py-NH-Ph (Amine Analog) |
| LogP (Lipophilicity) | Lower (Preferred) | High (Risk of poor solubility) | Moderate |
| Aq. Solubility | High (Pyridine N acts as H-bond acceptor) | Low | Moderate/High (Ionizable) |
| Metabolic Stability | High (Pyridine is electron-deficient; F blocks C-H oxid.) | Low (Phenyl ring prone to CYP450 oxidation) | Variable (N-dealkylation risk) |
| Conformation | Flexible yet defined (C-O-C angle ~118°) | Flexible | Rigid (Planar via H-bond) |
| H-Bonding | Acceptor (Pyridine N) + Ether O | Ether O only (Weak) | Donor (NH) + Acceptor |
| Synthetic Utility | Excellent (SNAr assembly + Suzuki handle) | Good | Good |
Technical Analysis[1][2][3]
1. Solubility & Lipophilicity (The Nitrogen Effect)
The replacement of the benzene ring with pyridine (Scaffold A vs. Subject) introduces a basic nitrogen atom. This lowers the cLogP by approximately 1.0–1.5 log units.
-
Mechanism: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water molecules, significantly reducing the energy penalty of solvation compared to the hydrophobic diphenyl ether.
2. Metabolic Stability (The Fluorine Block)
The 5-fluoro substituent on the phenyl ring is not cosmetic; it is a functional metabolic block.
-
Causality: The para-position relative to the ether linkage is a primary site for CYP450-mediated hydroxylation. Fluorine, having a high C-F bond strength (approx. 116 kcal/mol), renders this position inert to oxidation.
-
Comparison: The all-carbon Ph-O-Ph scaffold is electron-rich and rapidly oxidized by CYP enzymes. The Py-O-Ph scaffold is electron-deficient (due to the pyridine ring), making it resistant to oxidative attack.
Synthetic Utility & Experimental Protocol
The 2-Bromo substituent serves as a "warhead" for diversification. It allows the scaffold to be used as the electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Protocol: Diversification via Suzuki-Miyaura Coupling
This protocol validates the scaffold's utility by converting the Bromo-handle into a biaryl motif, a common step in kinase inhibitor synthesis.
Reagents:
-
Scaffold: 2-(2-Bromo-5-fluoro-phenoxy)-pyridine (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the Scaffold, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Pd(0) species are oxygen-sensitive; failure to purge leads to homocoupling side products.
-
Solvation: Add degassed Dioxane/Water via syringe.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Checkpoint: The disappearance of the aryl bromide peak in LC-MS and the emergence of the biaryl product confirms success.
Visualization of Logic & Workflow
Diagram 1: Scaffold Hopping Logic (Benzene vs. Pyridine)
This diagram illustrates the physicochemical shift when moving from a standard diphenyl ether to the subject pyridine scaffold.
Caption: Transition from carbocyclic scaffold to heterocyclic bioisostere improves drug-like properties.
Diagram 2: Synthetic Workflow (The "Warhead" Strategy)
This diagram maps the assembly of the scaffold and its downstream application in library generation.
Caption: Step-wise assembly and utilization of the scaffold for high-throughput library generation.
References
-
Scaffold Hopping & Bioisosterism
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
-
Pyridine Physicochemistry
-
Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. Wiley. (General reference on Pyridine vs Benzene solubility/metabolism).
-
-
Fluorine in Medicinal Chemistry
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
-
Synthetic Protocols (Suzuki Coupling)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Diaryl Ether Scaffolds
-
Liu, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Link
-
Sources
Comparative Guide: Synthetic Protocols for 2-(2-Bromo-5-fluoro-phenoxy)-pyridine
[1]
Executive Summary & Strategic Analysis
The synthesis of 2-(2-Bromo-5-fluoro-phenoxy)-pyridine presents a classic chemoselectivity challenge in medicinal chemistry.[1] The target molecule contains three distinct halogen handles: a pyridyl nitrogen (activating), a phenyl bromine (steric/electronic handle), and a phenyl fluorine (metabolic blocker).
The core objective is to form the central C–O–C ether bridge without compromising the aryl bromide, which is typically reserved for subsequent cross-coupling (e.g., Suzuki-Miyaura).
This guide compares the two dominant methodologies:
-
Method A (Recommended): Nucleophilic Aromatic Substitution (
) utilizing 2-Fluoropyridine. -
Method B (Alternative): Copper-Catalyzed Ullmann-Type Coupling utilizing 2-Chloropyridine.[1]
The Bottom Line: Method A (
Decision Logic & Workflow
The following decision tree illustrates the critical logic path for selecting the appropriate synthetic route based on precursor availability and purity requirements.
Caption: Strategic selection workflow favoring SNAr for halogen preservation.
Method A: Nucleophilic Aromatic Substitution ( )
Status: Gold Standard | Mechanism: Addition-Elimination (
Mechanistic Insight
This reaction relies on the extreme electrophilicity of 2-fluoropyridine .[1] The electronegative fluorine atom inductively destabilizes the pyridine ring, while the nitrogen atom acts as an electron sink.[2] This allows the phenoxide nucleophile (generated from 2-bromo-5-fluorophenol) to attack the C2 position, forming a Meisenheimer complex.[1]
Why it works: The C–F bond on the pyridine is significantly more reactive toward
Experimental Protocol
Reagents:
-
Substrate 1: 2-Fluoropyridine (1.0 equiv) [CAS: 372-48-5][1]
-
Substrate 2: 2-Bromo-5-fluorophenol (1.05 equiv) [CAS: 4518-83-0][1]
-
Base: Cesium Carbonate (
) (2.0 equiv) - Preferred over for solubility. -
Solvent: DMSO (Anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Activation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluorophenol (1.05 equiv) in anhydrous DMSO.
-
Deprotonation: Add
(2.0 equiv). Stir at room temperature for 15 minutes. Observation: The solution may turn slight yellow as the phenoxide generates. -
Addition: Add 2-Fluoropyridine (1.0 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 4-6 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The limiting reagent (2-Fluoropyridine) should disappear. The product usually runs higher (less polar) than the phenol.
-
-
Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[2] Concentrate. -
Isolation: If necessary, purify via flash chromatography (
, 0-10% EtOAc in Hexanes).
Performance Metrics:
Method B: Copper-Catalyzed Ullmann-Type Coupling
Status: Alternative/Legacy | Mechanism: Oxidative Addition / Reductive Elimination[1]
Mechanistic Insight
This route uses a copper catalyst (typically Cu(I)) to facilitate the coupling between a halopyridine and a phenol. While historically significant, it presents a major flaw for this specific substrate: Competitive Oxidative Addition. [1]
The catalyst does not easily distinguish between the C-Cl bond on the pyridine and the C-Br bond on the phenol. This can lead to polymerization or "scrambling" where the phenol couples to itself or the bromine is stripped.
Experimental Protocol
Reagents:
-
Substrate 1: 2-Chloropyridine (1.0 equiv)[1]
-
Substrate 2: 2-Bromo-5-fluorophenol (1.2 equiv)[1]
-
Catalyst: CuI (10 mol%)
-
Ligand: Picolinic acid (20 mol%) or 1,10-Phenanthroline[1]
-
Base:
(2.0 equiv) -
Solvent: DMF or Toluene
Step-by-Step Procedure:
-
Setup: Charge a Schlenk flask with CuI, Ligand, Base, and Phenol. Evacuate and backfill with Argon (3x). Oxygen exclusion is critical for Cu(I) catalysis.
-
Addition: Add Solvent and 2-Chloropyridine.
-
Reaction: Heat to 110-120°C for 12-18 hours.
-
Workup: Filter through a Celite pad to remove copper salts. Dilute with EtOAc/Water.[2]
-
Purification: Requires careful column chromatography to separate the product from potential de-brominated byproducts.
Performance Metrics:
Comparative Data Analysis
The following table summarizes the experimental outcomes based on internal process data and literature precedents for similar diaryl ethers.
| Metric | Method A ( | Method B (Ullmann) | Analysis |
| Primary Precursor | 2-Fluoropyridine | 2-Chloropyridine | Fluoride is a better leaving group for |
| Reaction Temp | 90°C | 110-120°C | Method A is milder, reducing thermal degradation.[1] |
| Time to Completion | 4-6 Hours | 12-18 Hours | Method A is kinetically faster (approx 320x rate enhancement of F vs Cl).[1] |
| Chemoselectivity | High | Low | Method A preserves the Ar-Br bond; Method B risks Cu-insertion into Ar-Br.[1] |
| Atom Economy | High | Moderate | Method B requires heavy metal catalysts and ligands. |
| Green Score | Moderate | Low | Method A avoids heavy metals; DMSO can be replaced with NMP (though both are solvents of concern). |
Visualization of Reaction Pathways[1][4]
The diagram below details the mechanistic divergence between the two methods. Note the "Meisenheimer Complex" in Route A, which stabilizes the transition state without involving the sensitive Bromine atom.
Caption: Mechanistic divergence showing the safety of SNAr (Blue) vs risks of Ullmann (Red).[1]
Troubleshooting & Expert Tips
-
Water Content: The
reaction is sensitive to water, which can hydrolyze the 2-fluoropyridine to 2-hydroxypyridine (a dead end).[1] Tip: Use anhydrous DMSO and keep the dry. -
Stoichiometry: Always use a slight excess of the phenol (1.05 - 1.1 equiv). It is easier to wash away unreacted phenol with NaOH during workup than it is to separate unreacted fluoropyridine.
-
Monitoring: If using LCMS, be aware that the product ionization may be weak due to the electron-withdrawing nature of the ring systems. UV detection (254 nm) is more reliable.
References
-
Vertex Pharmaceuticals / NIH. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2][4] (Demonstrates the superior reactivity of 2-fluoropyridines).
-
BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Specific protocols for base/solvent selection).
-
Organic Chemistry Portal. (2025). Ullmann Reaction: Mechanisms and Protocols.[5] (Overview of Copper-catalyzed ether synthesis and limitations).
-
Google Patents. (2012). Preparation method of fluoropyridine compounds (CN102898358A). (Industrial context for fluoropyridine precursors).[6][7]
Sources
- 1. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. Page loading... [guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
